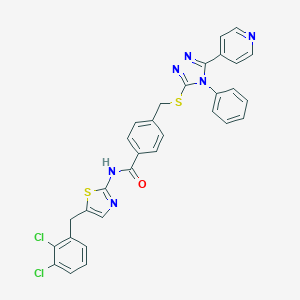![molecular formula C26H31N3O2S B285932 (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39) and has shown promising results in preclinical studies.
Mecanismo De Acción
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione acts as a selective antagonist of GPR39, a receptor that is highly expressed in the brain and has been implicated in various neurological disorders. By blocking the activity of GPR39, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione enhances the release of neurotransmitters such as glutamate and acetylcholine, which are essential for cognitive function.
Biochemical and Physiological Effects
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been shown to increase the levels of glutamate and acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are critical for learning and memory. (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione also enhances synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione is its selectivity for GPR39, which reduces the risk of off-target effects. However, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, the long-term safety and efficacy of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione in humans are still unknown.
Direcciones Futuras
Future research on (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione in humans with cognitive impairment associated with various neurological disorders. Finally, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could be used as a tool compound to investigate the role of GPR39 in various physiological and pathological processes in the brain.
Métodos De Síntesis
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde with 2-methylpiperazine, followed by the reaction with thiazolidine-2,4-dione and the subsequent purification of the product.
Aplicaciones Científicas De Investigación
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function by enhancing synaptic plasticity and neurotransmitter release in the brain.
Propiedades
Fórmula molecular |
C26H31N3O2S |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H31N3O2S/c1-19-7-5-6-8-22(19)28-15-13-27(14-16-28)18-29-24(30)23(32-25(29)31)17-20-9-11-21(12-10-20)26(2,3)4/h5-12,17H,13-16,18H2,1-4H3/b23-17+ |
Clave InChI |
YLPAHICPGZEJJC-HAVVHWLPSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)





![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)

![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)